molecular formula C10H22N2O2 B566269 Tert-butyl 3-aminopropyl(ethyl)carbamate CAS No. 273409-54-4

Tert-butyl 3-aminopropyl(ethyl)carbamate

Cat. No.: B566269
CAS No.: 273409-54-4
M. Wt: 202.298
InChI Key: XTXALSUCHITFRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopropyl(ethyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.29 . The compound is a yellow oil and is used as a reactant in the preparation of pyrimidin-2-one derivatives as CSBP/RK/p38 kinase inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22N2O2/c1-5-12 (8-6-7-11)9 (13)14-10 (2,3)4/h5-8,11H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a boiling point of 273℃ . It has a density of 0.972 and a flash point of 119℃ . It is soluble in Dichloromethane and Methanol . The pKa is predicted to be 10.06±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical properties of tert-butyl 3-aminopropyl(ethyl)carbamate derivatives have been explored in various studies. For instance, the synthesis of penta-N-protected polyamide derivatives involving tert-butyl carbamate groups shows the compound's utility in creating compounds with multiple removable amino-protecting groups (Pak & Hesse, 1998). Additionally, the study of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their potential for undergoing efficient metalation and reaction with electrophiles, indicating a broad application in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Intermediate in Pharmaceutical Synthesis

  • Tert-butyl carbamates are key intermediates in the synthesis of various biologically active compounds. An example includes the rapid synthetic method established for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an important intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).

Crystallographic and Structural Analysis

  • Tert-butyl carbamates have been studied for their crystallographic properties, which is essential for understanding their structural characteristics in various applications. For example, (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been characterized through single crystal X-ray diffraction studies, revealing insights into its molecular conformation and crystal packing (Kant, Singh, & Agarwal, 2015).

Application in Organic Synthesis Techniques

  • The compound has been used in various organic synthesis techniques, such as the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, highlighting its role in protecting groups and facilitating complex organic reactions (Wu, 2011).

Photocatalysis and Chemical Transformation

  • Recent advancements in photocatalysis involve the use of tert-butyl carbamate derivatives, such as in the amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling a range of 3-aminochromones (Wang et al., 2022).

Safety and Hazards

Tert-butyl 3-aminopropyl(ethyl)carbamate is classified as a dangerous substance. The hazard statements associated with it are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Target of Action

Tert-butyl 3-aminopropyl(ethyl)carbamate is primarily used as a reactant in the preparation of pyrimidin-2-one derivatives . These derivatives are known to inhibit CSBP/RK/p38 kinases . The p38 kinases are a class of mitogen-activated protein kinases (MAPK) that are responsive to stress stimuli and are involved in cellular processes such as inflammation and cell differentiation .

Mode of Action

Given its use in the synthesis of pyrimidin-2-one derivatives, it can be inferred that it may interact with its targets (such as csbp/rk/p38 kinases) through the formation of these derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in the synthesis of pyrimidin-2-one derivatives and their subsequent inhibition of CSBP/RK/p38 kinases . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily observed in its role as a reactant in the synthesis of pyrimidin-2-one derivatives . These derivatives, as inhibitors of CSBP/RK/p38 kinases, could potentially influence cellular processes such as inflammation and cell differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . Furthermore, its safety profile indicates that it should be stored under nitrogen, protected from light, and at a temperature of 4°C , suggesting that these conditions are optimal for maintaining its stability and efficacy.

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXALSUCHITFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652762
Record name tert-Butyl (3-aminopropyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273409-54-4
Record name tert-Butyl (3-aminopropyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-aminopropyl(ethyl)carbamate
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